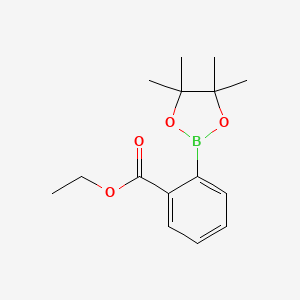

Ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Description

Ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is an organoboron compound widely utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures in pharmaceuticals and materials science. Its molecular formula is C15H21BO4, with a molecular weight of 276.14 g/mol . The ortho-substituted boronate ester group on the benzoate scaffold provides distinct steric and electronic properties, influencing its reactivity and stability in synthetic applications.

Properties

IUPAC Name |

ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21BO4/c1-6-18-13(17)11-9-7-8-10-12(11)16-19-14(2,3)15(4,5)20-16/h7-10H,6H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFBZWPFBCXBBJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90378801 | |

| Record name | Ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

269409-99-6 | |

| Record name | Ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 269409-99-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Scientific Research Applications

Organic Synthesis

Ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is primarily used as a reagent in organic synthesis. Its unique structure allows it to participate in various chemical reactions:

- Cross-Coupling Reactions : The compound is utilized in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds. This reaction is crucial for synthesizing biaryl compounds and complex organic molecules.

- Functionalization of Aromatic Compounds : It serves as a boronic acid derivative that can be used to functionalize aromatic rings through electrophilic aromatic substitution or nucleophilic addition mechanisms.

Table 1: Key Reactions Involving this compound

Materials Science

In materials science, this compound is explored for its potential applications in the development of new materials:

- Polymer Chemistry : It can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength. The boron functionality may also improve the material's performance in electronic applications.

- Nanotechnology : The compound has been investigated for use in the synthesis of boron-containing nanoparticles which can have applications in drug delivery systems and catalysis.

Medicinal Chemistry

The medicinal chemistry field benefits from the unique properties of this compound:

- Drug Development : Its derivatives are studied for their potential as therapeutic agents. The boron atom plays a critical role in the biological activity of these compounds.

- Targeting Mechanisms : Research indicates that compounds containing boron can interact with biological systems in unique ways that enhance their efficacy as drugs.

Case Study: Boron Compounds in Cancer Therapy

Recent studies have shown that boron-containing compounds exhibit promising anticancer properties by selectively targeting tumor cells while sparing healthy cells. This compound has been part of research aimed at developing targeted therapies for specific cancer types.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers

Ethyl 3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)benzoate

- Molecular Formula : C15H21BO4

- Molecular Weight : 276.14 g/mol

- Key Difference : Boronate ester in the meta position.

- Impact : Reduced steric hindrance compared to the ortho isomer, enhancing reactivity in coupling reactions. However, electronic effects may vary due to resonance differences .

Ethyl 4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)benzoate

- Molecular Formula : C15H21BO4

- Molecular Weight : 276.14 g/mol

- Key Difference : Boronate ester in the para position.

Substituent-Modified Derivatives

Ethyl 2-Methyl-3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)benzoate

- Molecular Formula : C16H23BO4

- Molecular Weight : 290.16 g/mol

- Key Difference : Methyl group adjacent to the boronate ester.

- Impact : Increased steric hindrance and thermal stability (colorless liquid with high chemical inertness). The methyl group may slow reaction kinetics in cross-coupling but improve shelf life .

Ethyl 2-Chloro-4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)benzoate

Functional Group Variants

Ethyl 3-(2-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)phenyl)propanoate

- Molecular Formula : C16H23BO4

- Molecular Weight : 304.18 g/mol

- Key Difference: Propanoate chain replaces benzoate.

- Impact: Increased molecular flexibility and solubility in nonpolar solvents. Boiling point: 401.7±28.0℃, making it suitable for high-temperature applications .

Comparative Data Table

Biological Activity

Ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a boron-containing compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on existing literature and research findings.

The biological activity of this compound is primarily attributed to its ability to interact with cellular targets. Research indicates that compounds containing dioxaborolane moieties can inhibit tubulin polymerization and induce apoptosis in cancer cells. This mechanism is critical in cancer therapy as it disrupts cell division and promotes programmed cell death .

Anticancer Activity

Several studies have investigated the anticancer properties of this compound. Notably:

- Cell Line Studies :

- Mechanistic Insights :

Cytotoxicity and Safety Profile

The safety profile of this compound has been assessed in various toxicity studies:

- It was found to cause skin irritation and serious eye irritation at high concentrations (H315 and H319 classifications) .

- Further studies are warranted to evaluate the long-term effects and potential toxicity in vivo.

Comparative Analysis of Biological Activity

| Compound | GI50 (µM) | Mechanism of Action | Target |

|---|---|---|---|

| This compound | 0.1 - 0.5 | Tubulin inhibition | Cancer cells |

| CA-4 (known tubulin inhibitor) | ~0.05 | Tubulin inhibition | Cancer cells |

| Compound X (control) | >10 | Unknown | Non-specific |

Preparation Methods

Borylation via Palladium-Catalyzed Cross-Coupling

One of the most established and efficient methods to prepare ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate involves palladium-catalyzed borylation of an aryl halide precursor, typically an ethyl 2-halobenzoate derivative, with bis(pinacolato)diboron.

-

- Starting material: Ethyl 2-bromobenzoate or ethyl 2-iodobenzoate

- Borylating agent: Bis(pinacolato)diboron

- Catalyst: Palladium complex such as Pd(dppf)Cl2 (1,1'-bis(diphenylphosphino)ferrocene palladium(II) dichloride)

- Base: Potassium carbonate or triethylamine

- Solvent: 1,4-Dioxane or similar aprotic solvent

- Atmosphere: Inert gas (argon or nitrogen)

- Temperature: Typically 80–100 °C

- Reaction time: 12–24 hours

Mechanism:

The palladium catalyst facilitates oxidative addition of the aryl halide, transmetallation with bis(pinacolato)diboron, and reductive elimination to yield the boronate ester.Example:

A reported synthesis of ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate used methyl 4-iodobenzoate as the aryl halide, Pd(dppf)Cl2 as catalyst, triethylamine as base, and pinacolborane as the boron source in dioxane at 85 °C for 16 hours, resulting in high yield of the boronate ester product.

| Parameter | Typical Conditions |

|---|---|

| Catalyst | Pd(dppf)Cl2 (3 mol %) |

| Base | Triethylamine or K2CO3 |

| Solvent | 1,4-Dioxane |

| Temperature | 80–85 °C |

| Reaction time | 12–24 hours |

| Atmosphere | Argon or nitrogen |

| Boron source | Bis(pinacolato)diboron or pinacolborane |

Grignard Reaction Followed by Esterification

Another synthetic approach involves the conversion of 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid to the ethyl ester via reaction with ethyl magnesium bromide (Grignard reagent), followed by hydrolysis.

-

- Preparation of 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid.

- Reaction with ethyl magnesium bromide to form the corresponding magnesium carboxylate intermediate.

- Acidic workup to yield this compound.

-

- Solvent: Ether or tetrahydrofuran (THF)

- Temperature: Controlled low temperatures (0 °C to room temperature)

- Hydrolysis: Acidic aqueous workup

Advantages:

This method allows direct esterification without using strong acidic catalysts, preserving the sensitive boronate ester functionality.

| Parameter | Typical Conditions |

|---|---|

| Reagent | Ethyl magnesium bromide |

| Solvent | Ether or THF |

| Temperature | 0 °C to room temperature |

| Workup | Acidic hydrolysis |

| Yield | Moderate to good |

Direct Esterification of Boronic Acid

Direct esterification of 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid with ethanol in the presence of acid catalysts (e.g., sulfuric acid) is another viable method.

-

- Mix the boronic acid with excess ethanol.

- Add catalytic amounts of sulfuric acid.

- Heat under reflux to drive esterification.

- Neutralize and isolate the ethyl ester product.

-

- The boronate ester group is stable under mild acidic conditions.

- Reaction times vary depending on catalyst concentration and temperature.

| Parameter | Typical Conditions |

|---|---|

| Catalyst | Sulfuric acid (catalytic) |

| Solvent | Ethanol (excess) |

| Temperature | Reflux (~78 °C) |

| Reaction time | Several hours |

| Atmosphere | Ambient |

Industrial Production Methods

In industrial settings, the synthesis of this compound typically follows optimized batch or continuous flow processes based on the palladium-catalyzed borylation route.

-

- Provide precise control over temperature, pressure, and reaction time.

- Allow for scale-up with reproducible yields and purity.

-

- Enhance reaction efficiency and scalability.

- Improve heat and mass transfer.

- Facilitate safer handling of reactive intermediates.

Industrial processes emphasize minimizing catalyst loading, maximizing yield, and ensuring product purity suitable for pharmaceutical or fine chemical applications.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents & Catalysts | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Palladium-Catalyzed Borylation | Ethyl 2-halobenzoate, bis(pinacolato)diboron | Pd(dppf)Cl2, K2CO3 or triethylamine | 80–100 °C, inert atmosphere | High yield, well-established | Requires expensive catalyst |

| Grignard Reaction + Hydrolysis | 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid | Ethyl magnesium bromide | 0 °C to RT, ether solvent | Mild conditions, preserves boronate ester | Moderate yield, multi-step |

| Direct Esterification | 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid | Ethanol, catalytic sulfuric acid | Reflux in ethanol | Simple setup, direct esterification | Longer reaction times, acid sensitivity |

Q & A

Q. What are the standard synthetic routes for preparing Ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate?

The compound is typically synthesized via Suzuki-Miyaura coupling or esterification of boronic acid precursors. For example, a general procedure involves reacting 2-bromo-benzoate derivatives with bis(pinacolato)diboron (pinacolborane) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., cesium carbonate) in anhydrous THF under inert conditions . Purification often employs column chromatography (SiO₂, pentane/EtOAc gradients) .

Q. How is this compound characterized, and what analytical challenges arise due to the boron-containing moiety?

Key characterization methods include:

- ¹H/¹³C NMR : Aromatic protons appear at δ 7.2–8.1 ppm, with the dioxaborolane methyl groups at δ 1.0–1.3 ppm.

- Mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ at m/z 277.13 for C₁₄H₂₀BNO₄) .

- X-ray crystallography : Rarely reported due to low crystallinity; SHELX programs are preferred for structure refinement . Challenges : Boron quadrupolar relaxation broadens ¹¹B NMR signals, and adjacent carbons in ¹³C NMR may not resolve .

Q. What are common reactions involving this boronate ester in organic synthesis?

The compound participates in:

- Suzuki-Miyaura cross-coupling : Forms biaryl structures with aryl halides (e.g., Pd catalysis, K₂CO₃ base, 60–80°C) .

- Ester hydrolysis : Under basic conditions (NaOH/EtOH) to yield carboxylic acid intermediates .

- Functional group interconversion : Chloro or fluoro analogs are synthesized via electrophilic substitution .

Q. How do substituent positions (e.g., chloro, fluoro) on the benzoate ring influence reactivity?

Substituent position affects electronic and steric properties:

- Para-substituents (e.g., Cl at C4 in CAS 1146214-96-1) enhance stability but reduce coupling efficiency due to steric hindrance .

- Ortho-substituents (e.g., Cl at C2 in CAS 474709-76-7) increase electrophilicity, accelerating transmetalation in cross-couplings . Comparative studies using analogs (see table below) highlight these trends :

| Compound Name | CAS Number | Key Reactivity Feature |

|---|---|---|

| Ethyl 4-chloro-2-dioxaborolanyl-benzoate | 1146214-96-1 | Reduced coupling yield vs. parent |

| Ethyl 2-chloro-4-dioxaborolanyl-benzoate | 474709-76-7 | Higher electrophilicity for SNAr |

Q. What purification strategies are effective for isolating this compound?

- Column chromatography : Optimize solvent polarity (e.g., pentane/EtOAC with 1% Et₃N to suppress boronate decomposition) .

- Acid-base extraction : Wash with 1N HCl to remove unreacted boronic acids, followed by brine to eliminate salts .

- Recrystallization : Limited utility due to oil-like consistency; hexane/EtOAc mixtures may induce crystallization in analogs .

Advanced Research Questions

Q. How can reaction conditions be optimized for low-yielding Suzuki-Miyaura couplings with sterically hindered partners?

- Catalyst screening : Use Pd(PPh₃)₄ or XPhos Pd G3 for bulky substrates .

- Solvent effects : Switch to dioxane or DMF to enhance solubility at elevated temperatures (80–100°C).

- Additives : Include TBAB (tetrabutylammonium bromide) to stabilize boronate intermediates . Example : Coupling with ethyl 4-bromobutanoate achieved 70% yield at 60°C using Pd(dba)₂ and SPhos ligand .

Q. How does the compound’s stability under acidic/basic conditions impact synthetic workflows?

- Acidic conditions : Boronate esters hydrolyze to boronic acids (e.g., in HCl/THF), necessitating neutral pH during workup .

- Basic conditions : Prolonged exposure to NaOH degrades the dioxaborolane ring; limit reaction times to <2 hours .

- Storage : Store at RT under N₂; avoid moisture to prevent decomposition (purity drops to <90% after 6 months if mishandled) .

Q. How to resolve contradictions in NMR data for boron-containing analogs?

- Artifact signals : Spurious peaks in ¹H NMR may arise from residual THF or Et₃N; repeat analysis after rigorous drying .

- Missing ¹³C signals : Carbons adjacent to boron (e.g., C-B) are often undetectable; confirm connectivity via HMBC or IR (B-O stretch at 1350 cm⁻¹) .

- Quantitative analysis : Use ¹¹B NMR with external standards (e.g., BF₃·OEt₂) to assess boronate integrity .

Q. What strategies are employed to design bioactive analogs while retaining boronate reactivity?

- Bioisosteric replacement : Substitute benzoate with furan- or indole-carboxylates to enhance binding (e.g., Ethyl 5-dioxaborolanyl-furan-3-carboxylate, CAS 1351353-51-9) .

- Prodrug approaches : Introduce hydrolyzable groups (e.g., oxetanyl ethers in CAS 811841-45-9) for controlled release .

- SAR studies : Compare IC₅₀ values of chloro vs. fluoro derivatives in enzyme inhibition assays .

Q. How to troubleshoot unexpected byproducts in ester-to-acid hydrolysis?

- Competitive pathways : Boronate ring opening may occur under strong base (e.g., NaOH), forming diols; use milder conditions (LiOH, MeOH/H₂O) .

- Side reactions : Ethyl ester migration to adjacent hydroxyl groups (e.g., in diols) can occur; monitor via TLC and quench reactions at 50% conversion .

- Scale-up adjustments : Replace batch reactors with flow systems to minimize decomposition during prolonged heating .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.